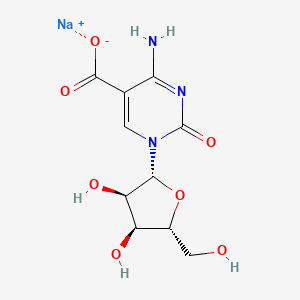
Cytidine-5-carboxylic acid sodium salt
Overview
Description
Cytidine-5-carboxylic acid sodium salt is a nucleoside analog that plays a significant role in various biochemical and pharmaceutical applications. It is known for its involvement in RNA and DNA synthesis, making it a valuable compound in the fields of molecular biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine-5-carboxylic acid sodium salt typically involves the modification of cytidine, a naturally occurring nucleoside.
Industrial Production Methods
Industrial production of this compound is carried out under cGMP (current Good Manufacturing Practice) conditions to ensure high purity and quality. The production process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Cytidine-5-carboxylic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on the nucleoside.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the nucleoside structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the nucleoside. For example, oxidation can lead to the formation of carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Cytidine-5-carboxylic acid sodium salt has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Cytidine-5-carboxylic acid sodium salt involves its incorporation into RNA and DNA, where it interferes with nucleic acid synthesis. This interference can disrupt the replication and transcription processes, making it a potential candidate for anticancer and antiviral therapies. The compound targets enzymes involved in nucleic acid metabolism, such as uridine-cytidine kinase .
Comparison with Similar Compounds
Similar Compounds
Cytidine-5’-monophosphate: Another nucleoside analog involved in RNA and DNA synthesis.
Uridine-5’-monophosphate: Similar in structure and function, used in various biochemical applications.
Uniqueness
Cytidine-5-carboxylic acid sodium salt is unique due to its specific carboxylation at the 5’ position, which enhances its solubility and stability. This modification makes it particularly useful in pharmaceutical applications where high purity and stability are required .
Properties
IUPAC Name |
sodium;4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O7.Na/c11-7-3(9(17)18)1-13(10(19)12-7)8-6(16)5(15)4(2-14)20-8;/h1,4-6,8,14-16H,2H2,(H,17,18)(H2,11,12,19);/q;+1/p-1/t4-,5-,6-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPNOGSMXZYUNX-HCXTZZCQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N3NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1436993.png)
![(1R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid](/img/structure/B1436994.png)












